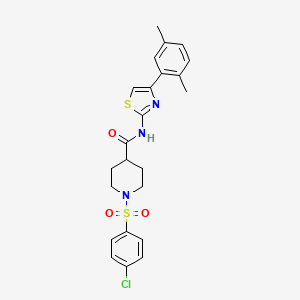
1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O3S2 and its molecular weight is 490.03. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Treatment : A study by Rehman et al. (2018) synthesized N-substituted derivatives of a compound similar to 1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, showing promising results in enzyme inhibition activity against acetylcholinesterase.
Antibacterial Potential : Kashif Iqbal et al. (2017) conducted a study on acetamide derivatives bearing similar structural components. They evaluated these compounds for their antibacterial potentials, finding moderate activity against Gram-negative bacterial strains, with one compound showing significant growth inhibition of various bacterial strains (Iqbal et al., 2017).
Anticancer Activity : Research by Turov (2020) explored polyfunctional substituted 1,3-thiazoles with similar structural features for their anticancer activity. Some compounds with a piperazine substituent showed effectiveness against various cancer cell lines.
Antiobesity Activity : Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides with a structure akin to the compound . These were evaluated for appetite suppression and body weight reduction, indicating potential antiobesity activity due to CB1 antagonistic activity (Srivastava et al., 2007).
Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
Antimicrobial Agents : A study by Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and evaluated them as antimicrobial agents against bacterial and fungal pathogens of tomato plants.
Antioxidant and Anticholinesterase Activity : A study on sulfonyl hydrazones with piperidine rings showed antioxidant capacity and anticholinesterase activity, indicating potential therapeutic applications (Karaman et al., 2016).
SPECT Radioligand for Brain CB1 Receptor : Lan et al. (1996) reported the synthesis and labeling of a compound analogous to the one , exploring its use as a SPECT radioligand for the brain cannabinoid CB1 receptor (Lan et al., 1996).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-15-3-4-16(2)20(13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-7-5-18(24)6-8-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOOXVHEMSUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

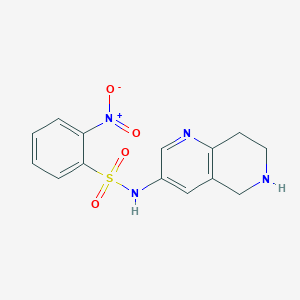
![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
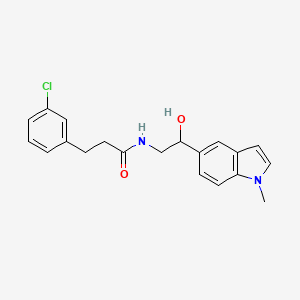
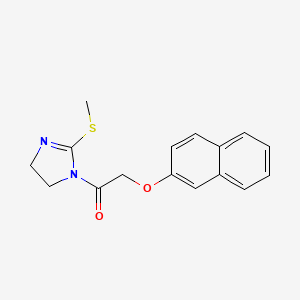
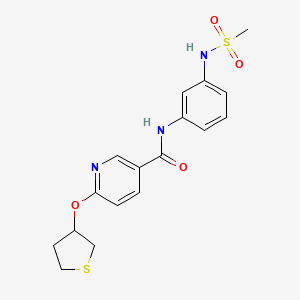
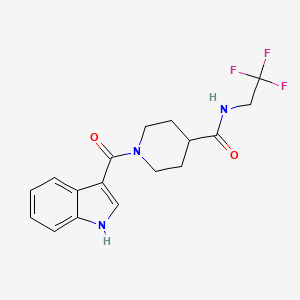
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)
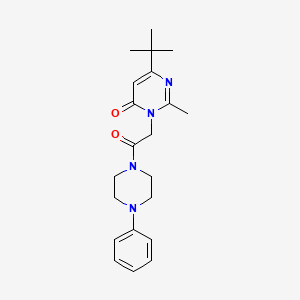
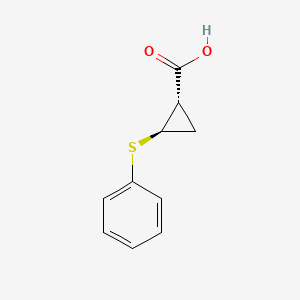
![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)
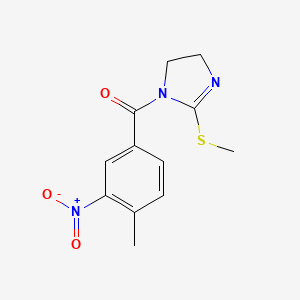
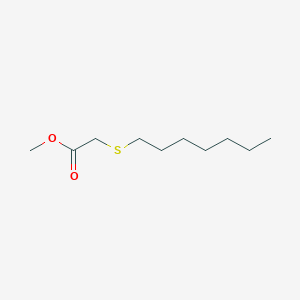
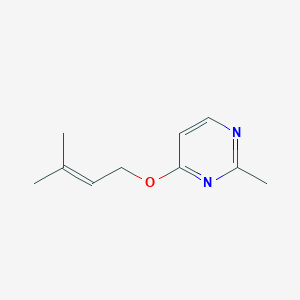
![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)